N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
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Overview
Description
N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of formamidine and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 2,4-dimethylbenzyl chloride with diethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to act as an alpha-2 adrenergic agonist, which means it binds to and activates alpha-2 adrenergic receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction in cyclic AMP levels, and modulation of neurotransmitter release. These effects contribute to its biological activities, such as its use as an insecticide and acaricide .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-N’-methylformamidine: This compound is structurally similar and shares some chemical properties with N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine.
2,4-Dimethylformanilide: Another related compound with similar functional groups and reactivity.
Uniqueness
N-[(2,4-dimethylphenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an alpha-2 adrenergic agonist sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)11-10-17(5)13-16-9-8-14(3)12-15(16)4/h8-9,12H,6-7,10-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLEQDCIQTMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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